Technical Monograph: 4-Bromo-2-chlorobenzoyl Chloride (CAS 21900-55-0)
Technical Monograph: 4-Bromo-2-chlorobenzoyl Chloride (CAS 21900-55-0)
[1]
Executive Summary
4-Bromo-2-chlorobenzoyl chloride (CAS 21900-55-0) is a specialized electrophilic building block critical to modern medicinal chemistry and agrochemical synthesis. Distinguished by its trifunctional nature—containing a reactive acyl chloride "warhead," a sterically demanding ortho-chloro substituent, and a para-bromo handle for cross-coupling—this reagent allows for the rapid construction of diversified scaffolds. This guide provides a comprehensive technical analysis of its synthesis, reactivity profiles, and application in high-value drug discovery programs, specifically distinguishing it from isomeric impurities often conflated in literature.
Chemical Profile & Physical Properties[2][3][4][5][6]
The utility of 4-bromo-2-chlorobenzoyl chloride lies in its dual-halogen substitution pattern. The ortho-chlorine atom introduces significant steric bulk near the carbonyl center, modulating the rate of nucleophilic attack and influencing the conformational lock of resulting amides—a feature exploited in kinase inhibitor design to enforce bio-active conformations.
| Property | Value | Note |
| CAS Number | 21900-55-0 | Distinct from 5-bromo isomer (Dapagliflozin interm.)[1] |
| Molecular Formula | C₇H₃BrCl₂O | |
| Molecular Weight | 253.91 g/mol | |
| Appearance | White to off-white solid/semisolid | Low melting point leads to semi-solid state at >35°C |
| Melting Point | 36–41 °C | Requires cold storage to maintain solid form |
| Boiling Point | ~246 °C (at 760 mmHg) | High boiling point; vacuum distillation recommended |
| Reactivity | Electrophilic Acyl Chloride | Moisture sensitive; hydrolyzes to acid |
| Hazards | Corrosive, Lachrymator | Causes severe skin burns and eye damage |
Synthesis & Preparation Strategy
While commercially available, in-house preparation is often preferred to ensure anhydrous integrity immediately prior to sensitive couplings. The standard industrial route utilizes 4-bromo-2-chlorobenzoic acid as the precursor.
Optimized Synthesis Protocol
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Reagents: 4-Bromo-2-chlorobenzoic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 1-2 drops), Dichloromethane (DCM, anhydrous).
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Mechanism: The Vilsmeier-Haack-type intermediate formed by DMF and oxalyl chloride activates the carboxylic acid, facilitating the conversion to the acid chloride under mild conditions, avoiding the thermal degradation risks of thionyl chloride refluxes.
Figure 1: Catalytic conversion of benzoic acid derivative to acid chloride via oxalyl chloride.[2]
Step-by-Step Procedure
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Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
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Dissolution: Suspend 10.0 g (42.5 mmol) of 4-bromo-2-chlorobenzoic acid in 100 mL of anhydrous DCM.
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Activation: Add catalytic DMF (0.1 mL). Cool to 0°C in an ice bath.
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Chlorination: Dropwise add oxalyl chloride (4.4 mL, 51.0 mmol) over 15 minutes. Gas evolution (CO, CO₂) will be vigorous.
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Completion: Allow to warm to room temperature and stir for 2 hours until gas evolution ceases and the solution becomes clear.
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Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is used directly in the next step without purification to prevent hydrolysis.
Medicinal Chemistry Applications
This reagent is not merely a generic linker; it is a scaffold enabler. The para-bromo position serves as a "sleeping" functional group, stable during amide coupling but ready for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Case Study 1: HIF-2α Agonists
In a 2025 study on Hypoxia-inducible factor-2α (HIF-2α) agonists, the 4-bromo-2-chloro substitution pattern was identified as a critical determinant of biological activity.[3]
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Application: Synthesis of N-(Benzo[d]isothiazol-3-yl)-4-bromo-2-chlorobenzamide (Compound 35).
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Insight: The 2-chloro substituent forces the amide bond out of planarity, creating a specific 3D vector that fits the HIF-2α binding pocket. The 4-bromo group provided essential hydrophobic contacts, with the specific 4-Br/2-Cl combination outperforming other halogen variations [1].
Case Study 2: TAAR1 Agonists for CNS Disorders
Patent literature (WO2012126922) details the use of CAS 21900-55-0 in synthesizing Trace Amine Associated Receptor 1 (TAAR1) ligands.
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Workflow: The acid chloride is coupled with chiral morpholine derivatives.
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Significance: The steric bulk of the ortho-chloro group prevents metabolic cleavage of the amide bond, enhancing the pharmacokinetic half-life of the CNS-active drug candidate [2].
Critical Distinction: The "Dapagliflozin" Trap
Researchers must distinguish CAS 21900-55-0 from its isomer, 5-bromo-2-chlorobenzoyl chloride . The latter is the specific starting material for Dapagliflozin (Farxiga). Confusing these isomers will result in regiochemical failure during the Friedel-Crafts acylation step in gliflozin synthesis [3].
Divergent Synthesis Workflow
The following diagram illustrates the standard medicinal chemistry workflow using this reagent, highlighting the "Amide First, Coupling Second" strategy.
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the acid chloride and aryl bromide.
Experimental Protocol: Amide Coupling
Objective: Synthesis of a generic N-aryl-4-bromo-2-chlorobenzamide scaffold.
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Preparation: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M concentration) under nitrogen.
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Addition: Cool the solution to 0°C. Add a solution of 4-bromo-2-chlorobenzoyl chloride (1.1 eq) in DCM dropwise.
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Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours. Monitor by TLC/LCMS (Acid chloride is unstable on LCMS; monitor formation of product mass).
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Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and brine.
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Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (typically 0-30% EtOAc/Hexanes).
Safety & Handling
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Lachrymator: This compound releases HCl gas upon hydrolysis and is a potent lachrymator. Open only in a functioning fume hood.
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Corrosive: Direct contact causes immediate, severe burns. Wear nitrile gloves, safety goggles, and a lab coat.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. If the solid turns into a sticky liquid, check proton NMR for hydrolysis (benzoic acid formation); re-chlorination with SOCl₂ may be required before use.
References
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Discovery of 3-(Arylamido)pyrazolopyridine HIF-2α Agonists. ACS Publications. (2025). Detailed SAR analysis of 4-bromo-2-chloro substitution. Link
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Heterocyclic Amine Derivatives as TAAR1 Agonists. World Intellectual Property Organization. WO2012126922A1. (2012). Patent describing the synthesis of CNS-active agents using CAS 21900-55-0.[1] Link
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Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents. EP3063116A1. (2016). Clarifies the use of the 5-bromo isomer for Dapagliflozin, distinguishing it from the 4-bromo isomer. Link
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Thienylbenzoylbenzazepines as Vasopressin Agonists. Google Patents. WO2000046227A1. (2000).[2] Use of 4-bromo-2-chlorobenzoyl chloride in benzazepine synthesis.[1][2] Link
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Sulfonamide Compounds and Medicinal Use Thereof. Google Patents. US6348474B1. (2002). Application in synthesizing blood sugar regulating agents. Link
